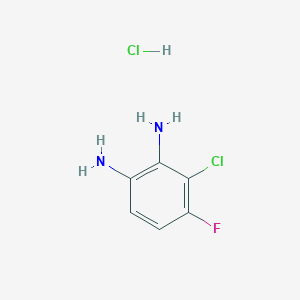

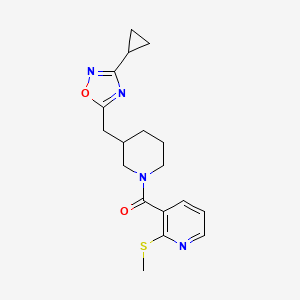

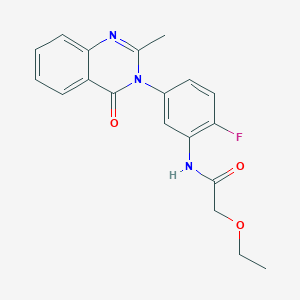

![molecular formula C17H16Cl2N2O2 B2506366 2,4-dichloro-N-[4-(morpholin-4-yl)phenyl]benzamide CAS No. 250714-46-6](/img/structure/B2506366.png)

2,4-dichloro-N-[4-(morpholin-4-yl)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,4-dichloro-N-[4-(morpholin-4-yl)phenyl]benzamide is a benzamide derivative that is structurally related to several compounds synthesized for their potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as the morpholine ring and the benzamide moiety are common across the compounds studied in these papers. These structural features are often associated with various biological activities, including gastroprokinetic effects, as seen in the compounds synthesized in the papers .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, often including amide bond formation, aromatic substitutions, and the use of morpholine as a key structural component. For instance, a sequential combination of 4-chlorobenzaldehyde, amines, isocyanides, and maleic anhydride under microwave-assisted conditions was used to synthesize a polyheterocyclic compound with a morpholine ring . Similarly, a series of benzamide derivatives with morpholine moieties were synthesized and examined for their gastroprokinetic activity . These methods could potentially be adapted for the synthesis of 2,4-dichloro-N-[4-(morpholin-4-yl)phenyl]benzamide.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For example, the crystal structure, vibrational frequencies, and chemical shifts of a related benzamide compound were determined using X-ray diffraction and DFT calculations, showing strong agreement between experimental and computed values . These techniques would be relevant for analyzing the molecular structure of 2,4-dichloro-N-[4-(morpholin-4-yl)phenyl]benzamide.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be influenced by the presence of substituents on the benzene ring and the amide functionality. The papers do not provide specific reactions for the exact compound , but they do discuss the reactivity of similar compounds. For example, the reactivity of the benzamide moiety in the presence of chloro substituents and morpholine rings could be inferred from the synthesis and reactivity studies of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are crucial for their potential application as pharmaceutical agents. The papers provided do not directly discuss these properties for 2,4-dichloro-N-[4-(morpholin-4-yl)phenyl]benzamide, but they do mention the importance of the morpholine ring and the benzamide group in contributing to the biological activity of similar compounds . Additionally, the electronic properties, such as excitation energies and dipole moments, of a related compound were computed, which could be relevant for understanding the properties of the compound .

Scientific Research Applications

Antitumor Activity : Some derivatives of the compound have been synthesized and found to exhibit distinct inhibitory capacities against cancer cell lines such as A549 and BGC-823, suggesting their potential in antitumor applications (Ji et al., 2018).

Antimicrobial Activities : Various derivatives have been evaluated for antimicrobial activity. For example, compounds with structural similarities have shown good activity against certain strains of bacteria and fungi, compared to standard drugs (Patel & Shaikh, 2011).

Antipathogenic Activity : Studies have shown that certain derivatives exhibit significant anti-pathogenic activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus, known for their ability to grow in biofilms (Limban, Marutescu, & Chifiriuc, 2011).

Antidepressant Synthesis : Some derivatives have been used in the synthesis of antidepressants, indicating their potential in the field of psychopharmacology (Donskaya et al., 2004).

Anticancer Agents : Various derivatives have been synthesized and evaluated for their antiproliferative activities against cancer cell lines, suggesting their potential as novel anticancer agents (Wang et al., 2015).

Synthesis of Novel Compounds with Biological Activities : The compound has been used in the synthesis of new compounds with expected antimicrobial activities, demonstrating its versatility in the field of medicinal chemistry (Patharia et al., 2020).

Antibacterial and Anthelmintic Activities : Some synthesized derivatives have shown significant antibacterial and anthelmintic activities, indicating their potential use in treating infections and parasitic diseases (Temiz‐Arpacı et al., 2005).

properties

IUPAC Name |

2,4-dichloro-N-(4-morpholin-4-ylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O2/c18-12-1-6-15(16(19)11-12)17(22)20-13-2-4-14(5-3-13)21-7-9-23-10-8-21/h1-6,11H,7-10H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMYEXNTDMHMNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-N-[4-(morpholin-4-yl)phenyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

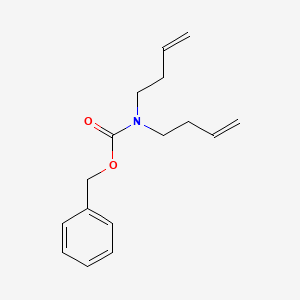

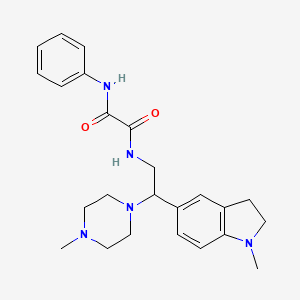

![N-(sec-butyl)-3-(2-methyl-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2506283.png)

![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2506291.png)

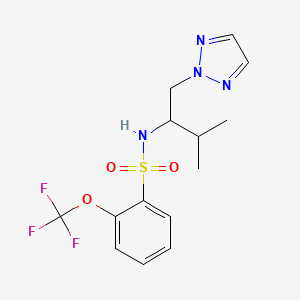

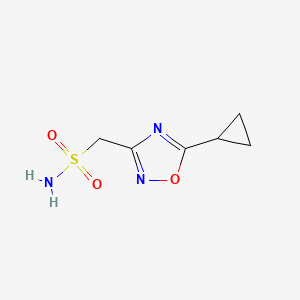

![2-((2-chloro-6-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2506294.png)

![3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide](/img/no-structure.png)

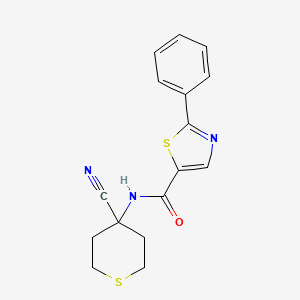

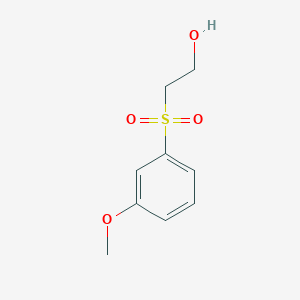

![1-(benzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide](/img/structure/B2506305.png)